![molecular formula C11H15N3O B13179555 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenyl ring substituted with an aminomethyl group and a cyclopropylurea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea typically involves the reaction of 3-(aminomethyl)aniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-(aminomethyl)aniline and cyclopropyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are implemented to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions: 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation Products: Urea derivatives with oxidized functional groups.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Substituted urea compounds with various functional groups attached to the phenyl ring.
科学研究应用
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclopropylurea moiety provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride: A salt form with enhanced solubility and stability.
1-[3-(Aminomethyl)phenyl]-3-cyclopropylthiourea: A thiourea analog with similar structural features but different reactivity.
1-[3-(Aminomethyl)phenyl]-3-cyclopropylcarbamate:
Uniqueness: this compound stands out due to its balanced combination of reactivity and stability. The presence of both aminomethyl and cyclopropylurea groups allows it to participate in diverse chemical reactions while maintaining structural integrity. This makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-[3-(aminomethyl)phenyl]-3-cyclopropylurea |
InChI |
InChI=1S/C11H15N3O/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H2,13,14,15) |
InChI 键 |
KWXOABDLSFLMJP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)


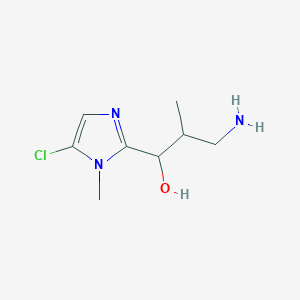


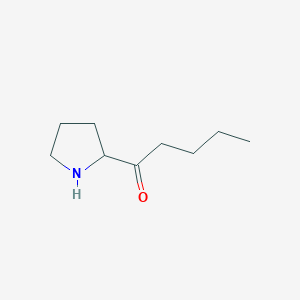
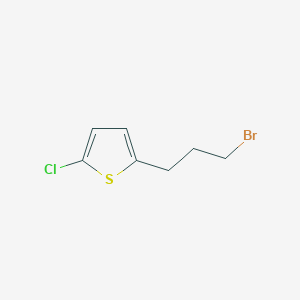
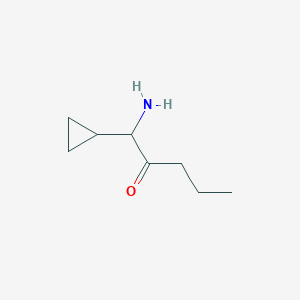
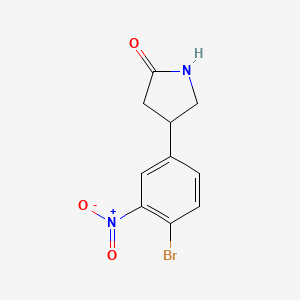

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)

